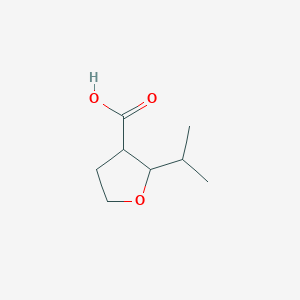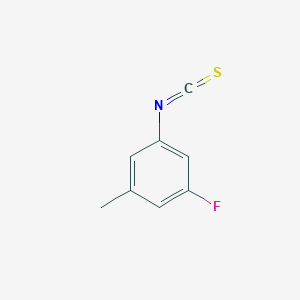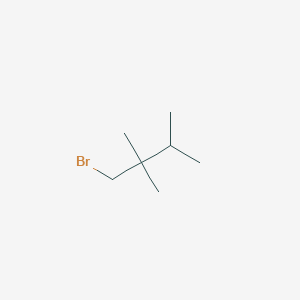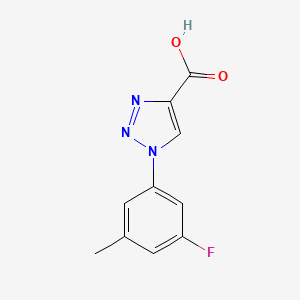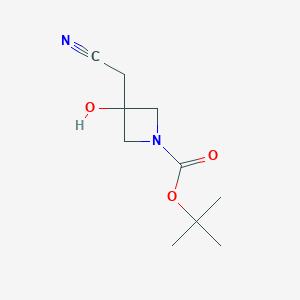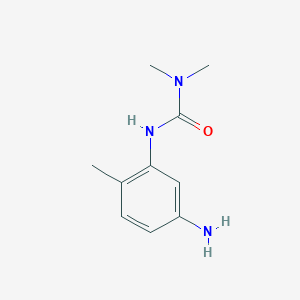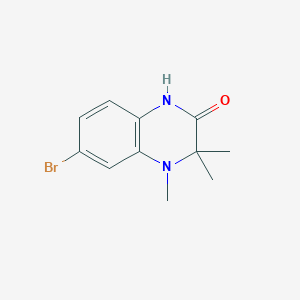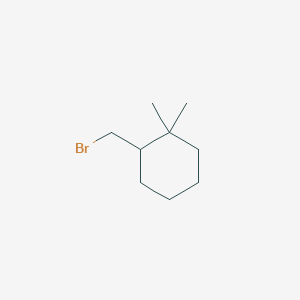
2-(Bromomethyl)-1,1-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1,1-dimethylcyclohexane is a useful research compound. Its molecular formula is C9H17Br and its molecular weight is 205.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bromination Reaction Studies
Bromination of 1,2-Dimethylenecyclohexane
A study by Altundas (2019) explored the electrophilic addition of bromine to an exocyclic diene, demonstrating the temperature-dependent product distribution of brominated cyclohexane derivatives. This work is crucial for understanding the reactivity and functionalization of cyclohexane-based compounds, which can be used as starting materials in the synthesis of many complex molecules (Altundas, 2019).
Synthesis of Cyclic β-Triketones
New Protocol for Synthesis of Cyclic β-Triketones
Kashani et al. (2016) developed a novel route for synthesizing 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones, highlighting the versatility of cyclohexane derivatives in synthesizing cyclic β-triketones, which are valuable intermediates in organic chemistry (Kashani, Pesyan, Rashidnejad, 2016).
Gas Hydrate Research
Structure-H Hydrate Formation
Research on the formation of structure-H hydrates with cyclohexane derivatives has shown significant pressure reductions in the presence of methane, suggesting potential applications in gas storage and transport technologies. This research helps in understanding the physicochemical properties of gas hydrates and their stability under various conditions (Nakamura, Makino, Sugahara, Ohgaki, 2003).
Catalysis and Coupling Reactions
CuI-Catalyzed Coupling Reactions
A study demonstrated the effective use of CuI-trans-N,N′-dimethylcyclohexane-1,2-diamine in catalyzing coupling reactions of 2-pyridones with aryl halides, offering insights into the development of new catalysts for polymer modification and oligo-pyridone synthesis (Wang, Liang, Leung, 2005).
Enol Lactone Synthesis
Intramolecular O-Vinylation of Carboxylic Acids
Research on the CuI-catalyzed intramolecular O-vinylation of carboxylic acids with vinyl bromides led to the synthesis of enol lactones, demonstrating the application of cyclohexane derivatives in synthesizing important organic compounds (Sun, Fang, Li, Zhang, Zhao, Zhu, Li, 2009).
Propiedades
IUPAC Name |
2-(bromomethyl)-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-9(2)6-4-3-5-8(9)7-10/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDMLKDDOBZADK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1CBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1501249-61-1 |
Source


|
| Record name | 2-(bromomethyl)-1,1-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
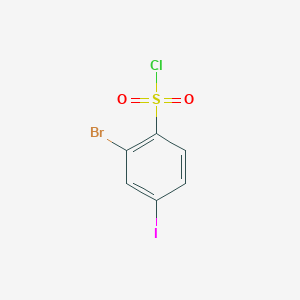

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)
